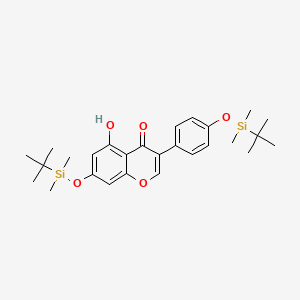
7,7,8,8,9,9,9-Heptafluoro-2-methylnon-2-ene-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7,8,8,9,9,9-Heptafluoro-2-methylnon-2-ene-4,6-dione: is a fluorinated organic compound with the molecular formula C10H9F7O2 . It is known for its unique chemical properties due to the presence of multiple fluorine atoms, which impart high stability and reactivity to the compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the fluorination of 4,6-nonadione using fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like or .
Reduction: Reduction reactions can be carried out using reducing agents such as or .
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted non-2-ene-4,6-dione derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a chelating agent in coordination chemistry for the synthesis of metal complexes .
- Acts as a fluorinating agent in organic synthesis .
Biology:
- Utilized in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules .
Medicine:
- Investigated for its potential use in drug development as a scaffold for designing new pharmaceuticals .
Industry:
Mecanismo De Acción
The mechanism by which 7,7,8,8,9,9,9-Heptafluoro-2-methylnon-2-ene-4,6-dione exerts its effects involves the interaction of its fluorine atoms with target molecules. The high electronegativity of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and van der Waals interactions with biological targets, leading to enzyme inhibition or protein denaturation . The compound can also act as a chelating agent , binding to metal ions and affecting their biological activity .
Comparación Con Compuestos Similares
- 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione
- 1,1,1,2,2,3,3-Heptafluoro-7,7-dimethyloctane-4,6-dione
- 4,4,4-Trifluoro-1-phenyl-1,3-butanedione
- 2-Thenoyltrifluoroacetone
- 1,1,1-Trifluoro-2,4-pentanedione
Uniqueness: 7,7,8,8,9,9,9-Heptafluoro-2-methylnon-2-ene-4,6-dione is unique due to its specific arrangement of fluorine atoms and the presence of a non-2-ene-4,6-dione backbone. This structure imparts distinct chemical properties, such as high reactivity and stability, making it valuable in various scientific and industrial applications .
Propiedades
Número CAS |
559-99-9 |
|---|---|
Fórmula molecular |
C10H9F7O2 |
Peso molecular |
294.17 g/mol |
Nombre IUPAC |
7,7,8,8,9,9,9-heptafluoro-2-methylnon-2-ene-4,6-dione |
InChI |
InChI=1S/C10H9F7O2/c1-5(2)3-6(18)4-7(19)8(11,12)9(13,14)10(15,16)17/h3H,4H2,1-2H3 |
Clave InChI |
NOQZTHSTUPFMOL-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2RS)-4-[Bis(1-methylethyl)amino]-2-phenyl-2-(pyridin-2-yl)butanenitrile Dihydrogen Phosphate (Diisopyronitrile Dihydrogen Phosphate)](/img/structure/B13418883.png)
![7,7'-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis-heptanoic Acid Disodium Salt; 7,7'-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis[heptanoic acid] Disodium Salt; Tianeptine Impurity E (Disodium Salt)](/img/structure/B13418892.png)










![(2R,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine](/img/structure/B13418968.png)
